![molecular formula C11H14N2O3S B3168167 {2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid CAS No. 926263-87-8](/img/structure/B3168167.png)
{2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid
Vue d'ensemble
Description
{2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid, also known as CPTA, is a chemical compound that has been extensively studied in the scientific community due to its various applications. CPTA is a five-membered ring compound with a carboxylic acid group attached to the nitrogen atom. It is a colorless solid with a melting point of 113-114°C. CPTA is soluble in water and organic solvents, making it an ideal compound for use in various laboratory experiments.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Mimicry
2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-yl acetic acid and related compounds have been utilized in the chemical synthesis of constrained heterocyclic γ-amino acids, which are valuable in mimicking secondary protein structures like helices and β-sheets. These compounds, built around a thiazole ring, offer a versatile chemical route for introducing a wide variety of lateral chains, thus enabling the design of molecular structures that can mimic the 3D arrangements of natural amino acids in proteins (Mathieu et al., 2015).
Antidiabetic Potential
In the realm of medicinal chemistry, derivatives of thiazol-4-yl acetic acid have shown promise as anti-diabetic agents. A series of bi-heterocyclic compounds synthesized from these derivatives have demonstrated significant in vitro inhibition against the α-glucosidase enzyme, suggesting their potential utility in the management of diabetes. Furthermore, these compounds have been evaluated for their cytotoxic behavior, indicating their safety and efficacy as pharmacological agents (Abbasi et al., 2020).
Antimicrobial Activity
The antimicrobial properties of thiazol-4-yl acetic acid derivatives have also been investigated, revealing their potential as antimicrobial agents. These compounds have been tested against various bacterial and fungal strains, showing a range of activities that suggest their applicability in developing new antimicrobial agents. This research opens avenues for the use of thiazol derivatives in combating microbial resistance and developing novel therapeutic strategies (Shirai et al., 2013).
Enzyme Inhibition for Disease Management
The enzyme inhibition properties of thiazol-4-yl acetic acid derivatives have been explored in the context of disease management. For instance, novel bi-heterocycles synthesized from these derivatives have been tested for their ability to inhibit enzymes such as α-glucosidase, which is relevant in diabetes treatment. The in vitro and in silico studies suggest that these compounds can effectively modulate enzyme activity, offering a basis for developing new therapeutic agents (Babar et al., 2017).
Propriétés
IUPAC Name |
2-[2-(cyclopentanecarbonylamino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-9(15)5-8-6-17-11(12-8)13-10(16)7-3-1-2-4-7/h6-7H,1-5H2,(H,14,15)(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTCISMDAJVULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



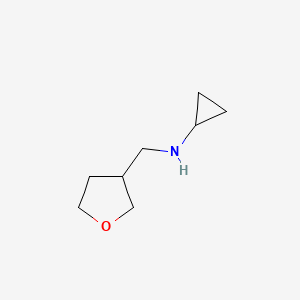
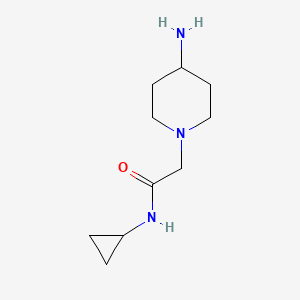

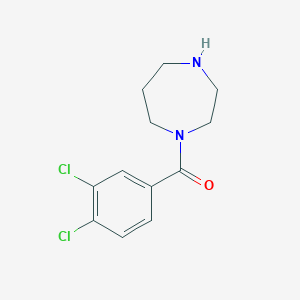
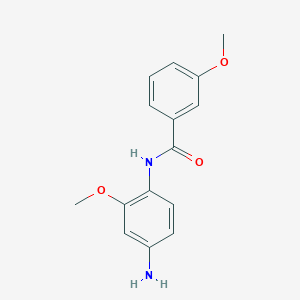
![2-Methyl-5-[(4-methylpiperazin-1-YL)carbonyl]aniline](/img/structure/B3168116.png)
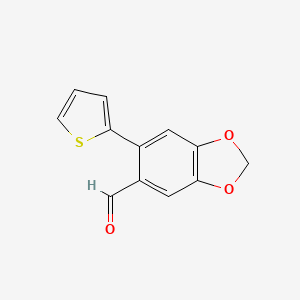
![2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3168124.png)

![N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3168135.png)
![7-Chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3168148.png)
![3-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B3168153.png)

![[1-(4-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B3168163.png)